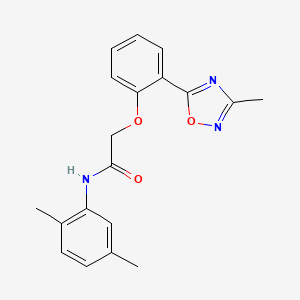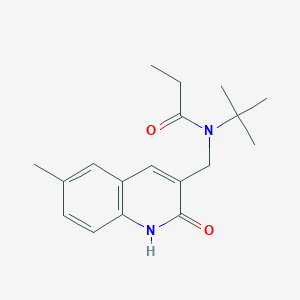
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as TTM, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. TTM is a quinoline-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用机制
The mechanism of action of TTM is not fully understood, but it is thought to involve the inhibition of calcium signaling pathways in cells. TTM has been shown to bind to the protein calmodulin, which is involved in calcium signaling, and to inhibit its activity. This inhibition of calcium signaling can have a variety of downstream effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
TTM has a variety of biochemical and physiological effects, including the inhibition of calcium signaling pathways in cells, the modulation of gene expression, and the inhibition of cell proliferation. TTM has also been shown to have antioxidant properties, which may be related to its ability to modulate calcium signaling. Additionally, TTM has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using TTM in laboratory experiments is its relatively simple synthesis and well-understood mechanism of action. TTM has been extensively studied and its effects on cellular processes are well-established. Additionally, TTM has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments.
One of the limitations of using TTM in laboratory experiments is that its effects on cellular processes can be complex and difficult to interpret. Additionally, TTM can have off-target effects on other cellular processes, which can complicate data interpretation. Finally, TTM can be difficult to work with in certain experimental systems, such as those involving live animals or complex tissues.
未来方向
There are a number of potential future directions for research on TTM. One area of interest is the development of more specific inhibitors of calcium signaling pathways, which could have potential therapeutic applications in a range of diseases. Additionally, further studies are needed to better understand the mechanisms of action of TTM and its effects on cellular processes. Finally, there is potential for the development of new experimental systems that can better model the effects of TTM on complex biological systems.
合成方法
TTM can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with tert-butylamine and propionyl chloride. Other methods involve the use of different amines or carboxylic acids in the reaction. The synthesis of TTM is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
TTM has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. TTM has been used in studies investigating the role of calcium signaling in cells, as well as in studies of the mechanisms of action of various drugs and compounds.
属性
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-16(21)20(18(3,4)5)11-14-10-13-9-12(2)7-8-15(13)19-17(14)22/h7-10H,6,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQCGKNJMBAPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

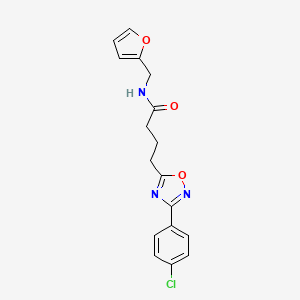

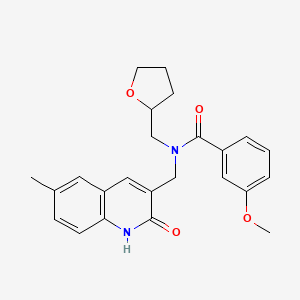
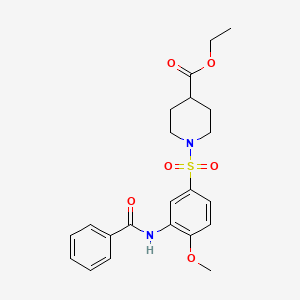
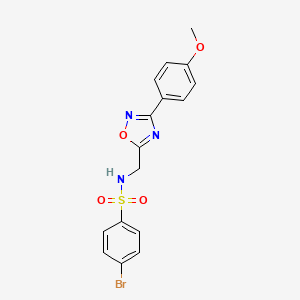
![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
